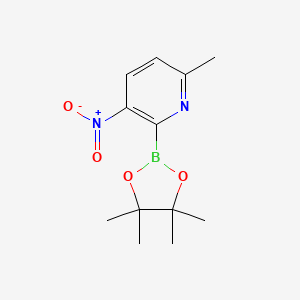

6-甲基-3-硝基-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

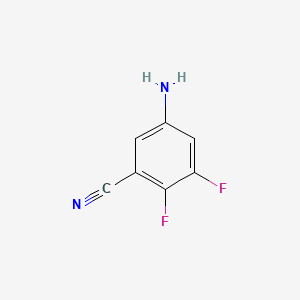

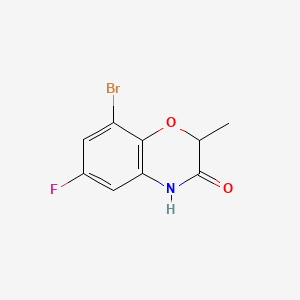

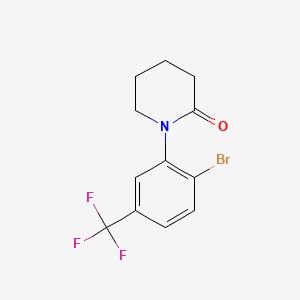

“6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate groups . It is an important raw material in the synthesis of various compounds .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The Miyaura borylation and sulfonylation reactions are also used in its synthesis .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .Chemical Reactions Analysis

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using DFT . The molecular electrostatic potential and frontier molecular orbitals of the compound have been studied to further clarify certain physical and chemical properties .科学研究应用

合成和结构分析

6-甲基-3-硝基-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶化合物是苯环硼酸酯中间体合成的关键中间体。这些中间体通过 FTIR、1H 和 13C NMR 光谱和质谱相结合进行结构确认。单晶 X 射线衍射提供晶体学和构象分析,分子结构使用密度泛函理论 (DFT) 进一步验证。这种全面的结构解析揭示了与 X 射线衍射确定的晶体结构一致的物理化学性质和构象稳定性。研究了这些化合物的分子静电势和前沿分子轨道,提供了对它们的化学反应性和在材料科学和催化中的潜在应用的见解 (黄佩玉等人,2021 年)。

振动性质和晶体结构

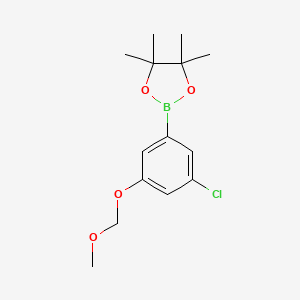

对类似化合物的进一步研究强调了合成、晶体结构和振动性质,突出了 2-((4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)甲基)苯甲腈和 N-(3-溴苄基)-4-(4,4,5,5-四甲基-1,3,2- 二氧杂硼环-2-基)苯胺的作用。这些化合物通过光谱(FT-IR、1H NMR、13C NMR 和 MS)表征,并通过 X 射线衍射确认。DFT 和 TD-DFT 计算与实验数据一致,提供了光谱数据、几何参数和电子结构的比较分析。这项研究通过阐明它们的振动分配和电子性质,强调了这些化合物在高级材料应用(包括光电和传感器)中的潜力 (吴庆梅等人,2021 年)。

分子结构和构象偏好

通过单晶 X 射线衍射和 NMR 光谱研究 2-甲基-5-硝基-5-溴-1,3,2-二氧杂硼环烷及其与吡啶的配合物,并辅以 DFT 计算,提供了有关这些化合物分子结构和构象偏好的重要信息。这项研究为设计具有目标物理和化学性质的含硼化合物提供了基础见解,这对于药物、农用化学品和材料科学至关重要 (G. S. Khaibullina 等人,2015 年)。

未来方向

作用机制

Target of Action

Boronic esters, such as this compound, are generally known to be involved in various transformation processes due to their high reactivity .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via a process known as transmetalation . This process involves the transfer of a group (in this case, the boronic ester) from boron to another metal, often a transition metal like palladium . This reaction is a key step in many carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is used to create biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane, but is less soluble in water and may hydrolyze in humid conditions . These properties could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and organic materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is less soluble in water and may hydrolyze in humid conditions . Therefore, the reaction conditions, such as the solvent used and the humidity level, can significantly impact the compound’s reactivity and stability .

属性

IUPAC Name |

6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGBOXKQIFHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694473 |

Source

|

| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-91-8 |

Source

|

| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)